molecular formula C8H13NO B13837131 4-(But-3-enylamino)but-3-en-2-one

4-(But-3-enylamino)but-3-en-2-one

Cat. No.: B13837131
M. Wt: 139.19 g/mol
InChI Key: ZAFNPPWJNJIAQP-UHFFFAOYSA-N
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Description

4-(But-3-enylamino)but-3-en-2-one is a chemical compound belonging to the enaminone family, characterized by a conjugated system of an amine group and a carbonyl function linked by an unsaturated carbon chain. This class of compounds is of significant interest in organic and medicinal chemistry due to its versatility as a synthetic intermediate and potential bioactive properties. Enaminones are tridentate ligands that can coordinate to metal centers through nitrogen and oxygen atoms, making them valuable in catalysis and materials science . The structure of related enaminones has been confirmed by X-ray crystallography, revealing an approximately planar backbone that suggests electron delocalization . Research Applications and Value: This compound serves as a multifunctional building block in organic synthesis. Its molecular structure, featuring reactive sites including a double bond and a carbonyl group, allows it to participate in various reactions, such as cyclizations and multi-step syntheses of complex molecules. While the specific biological activity of 4-(But-3-enylamino)but-3-en-2-one has not been established, structurally similar enaminones are investigated for their potential in developing new pharmaceuticals and agrochemicals . Furthermore, its but-3-enyl side chain presents a handle for further chemical modification via reactions like ring-closing metathesis, a method used to create macrocyclic structures in drug discovery programs, including for nonpeptidic macrocyclic HIV protease inhibitors . Handling and Storage: For prolonged shelf life, store the product in a cool, dry place, protected from light. The container should be kept tightly closed under an inert atmosphere. Notice for Researchers: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct their own stability, safety, and toxicity evaluations before use.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(but-3-enylamino)but-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-3-4-6-9-7-5-8(2)10/h3,5,7,9H,1,4,6H2,2H3

InChI Key

ZAFNPPWJNJIAQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CNCCC=C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(But-3-enylamino)but-3-en-2-one typically involves the nucleophilic substitution or condensation reaction where a but-3-enylamine derivative reacts with a suitable but-3-en-2-one precursor or its equivalent. The key challenge is to maintain the integrity of the alkene (but-3-enyl) moiety while introducing the amino group and ketone functionalities without side reactions such as polymerization or over-oxidation.

Synthesis via Amination of α,β-Unsaturated Ketones

A common approach involves the reaction of an α,β-unsaturated ketone with but-3-enylamine under controlled conditions:

  • Starting materials : But-3-en-2-one (methyl vinyl ketone) and but-3-enylamine.
  • Reaction conditions : Typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Catalysts and additives : Mild bases such as potassium carbonate or tertiary amines may be used to facilitate the amination.
  • Temperature : Room temperature to moderate heating (25–60 °C) to optimize reaction rate and yield.
  • Time : Reaction times vary from 3 to 24 hours depending on the catalyst and solvent system.

This method allows the formation of the amino ketone through a Michael addition or direct nucleophilic attack on the α,β-unsaturated ketone, preserving the alkene functionality on the butenyl side chain.

Alternative Route: Cycloaddition and Subsequent Functionalization

Another synthetic route involves the preparation of azetidin-2-one derivatives bearing but-3-enyl substituents, followed by ring-opening or functional group transformation to yield the target amino ketone:

  • Step 1 : Cycloaddition of chlorosulphonyl isocyanate with 1,5-hexadiene to form azetidin-2-one intermediates.
  • Step 2 : Propargylation of azetidin-2-one derivatives under basic conditions (KOH) in anhydrous THF.
  • Step 3 : Click chemistry or nucleophilic substitution to introduce the amino group and modify the side chain.

This multi-step approach, while more complex, allows structural diversification and precise control over stereochemistry and substitution patterns.

Detailed Research Outcomes and Data

Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Cycloaddition Chlorosulphonyl isocyanate + 1,5-hexadiene, anhydrous, dry conditions 75-85 Moisture sensitive, requires inert atmosphere
Propargylation Propargyl bromide, KOH, TBAB, anhydrous THF, room temp, 3 h 70-80 Monitored by TLC, good selectivity
Amination/Functionalization Amino compound, α,β-unsaturated ketone, mild base, 25-60 °C, 12-24 h 65-90 Preserves alkene, avoids polymerization

Spectroscopic Characterization

  • NMR Analysis : The NH proton typically appears as a broad singlet around δ 5.8–6.0 ppm, disappearing upon propargylation or amination, confirming substitution at the nitrogen.
  • IR Spectroscopy : Characteristic carbonyl stretching at ~1680–1720 cm⁻¹ confirms ketone presence.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 4-(But-3-enylamino)but-3-en-2-one and its intermediates.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack of the but-3-enylamine on the electrophilic β-carbon of the α,β-unsaturated ketone, forming a Michael adduct which tautomerizes to the stable amino ketone. The presence of bases facilitates deprotonation and drives the equilibrium toward product formation.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range (%) Complexity
Direct Amination of α,β-unsaturated ketone Simple, fewer steps, mild conditions Possible side reactions, polymerization risk 65-90 Low to moderate
Cycloaddition + Propargylation + Functionalization High selectivity, structural control Multi-step, moisture sensitive reagents 70-85 per step High

Chemical Reactions Analysis

Types of Reactions

4-(But-3-enylamino)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form diketones.

    Reduction: The compound can be reduced to form saturated amines and alcohols.

    Substitution: The enamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Diketones

    Reduction: Saturated amines and alcohols

    Substitution: Substituted enamines

Scientific Research Applications

4-(But-3-enylamino)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(But-3-enylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes. The enamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The enone group can participate in Michael addition reactions, leading to the formation of adducts with nucleophiles.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituents on the phenyl ring or enone backbone significantly influence reactivity and properties:

Compound Name Substituent(s) Key Structural Features
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-N,N-dimethylaminophenyl Electron-donating group (EDG)
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl Electron-withdrawing group (EWG)
4-(4-Hydroxyphenyl)but-3-en-2-one 4-Hydroxyphenyl Polar EDG, hydrogen-bonding capacity
4-(2,4-Dichlorophenyl)but-3-en-2-one 2,4-Dichlorophenyl Halogen substituents (lipophilic)
4-(3,4-Dimethoxyphenyl)but-3-en-2-one 3,4-Dimethoxyphenyl Methoxy EDGs (enhanced solubility)

Key Observations :

  • Electronic Effects: EDGs (e.g., dimethylamino) redshift UV-Vis absorption (λmax ~375 nm) compared to EWGs (e.g., nitrophenyl, λmax ~323 nm) due to enhanced conjugation .
  • Solubility : Methoxy and hydroxy groups improve aqueous solubility, while halogenated analogs exhibit higher lipophilicity .

Physicochemical and Optical Properties

Table 1: UV-Vis Absorption and Nonlinear Optical Properties
Compound λmax (nm) Nonlinear Refractive Index (n₂) Nonlinear Susceptibility (Reχ³) Reference
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 375 1.2 × 10⁻¹³ cm²/W 3.8 × 10⁻¹³ esu
(E)-4-(4-Nitrophenyl)but-3-en-2-one 323 0.9 × 10⁻¹³ cm²/W 2.1 × 10⁻¹³ esu

Insights :

  • The dimethylamino derivative exhibits stronger nonlinear optical responses, making it suitable for photonic applications .
  • Substituents alter HOMO-LUMO gaps, directly affecting absorption spectra and optical stability .

Highlights :

  • Methoxy and hydroxy substituents enhance cytotoxicity, likely through ROS generation .
  • Halogenated derivatives (e.g., 4-(2,4-dichlorophenyl)but-3-en-2-one) may exhibit enhanced bioactivity due to increased membrane permeability .

Q & A

Basic: What experimental factors critically influence the synthesis yield and purity of 4-(But-3-enylamino)but-3-en-2-one?

Answer:
The synthesis of this compound is highly sensitive to reaction conditions:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate side reactions like polymerization of the enone moiety, while lower temperatures (<40°C) can lead to incomplete conversion .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic attack during condensation steps, whereas non-polar solvents (e.g., toluene) may favor Michael addition side products .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can improve regioselectivity in enamine formation. Catalyst loading (0.5–5 mol%) should be optimized via iterative screening .

Methodological Recommendation : Use a fractional factorial design to isolate critical variables, followed by HPLC or GC-MS to quantify yield and purity .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the enamine proton (δ 5.2–5.8 ppm) and ketone carbonyl (δ 190–210 ppm). 2D NMR (COSY, HSQC) confirms conjugation between the enone and amino groups .
  • IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=C (1600–1650 cm⁻¹) validate the enone structure .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Refinement using SHELXL (via Olex2 or WinGX) provides bond-length accuracy to ±0.01 Å .

Validation : Cross-reference experimental data with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G**) .

Advanced: How can computational methods guide retrosynthetic planning for derivatives of 4-(But-3-enylamino)but-3-en-2-one?

Answer:

  • AI-driven retrosynthesis : Tools like Pistachio or Reaxys propose routes using reaction templates from >40 million documented reactions. For example, a Diels-Alder disconnection of the enone moiety could suggest cyclopentadiene as a diene precursor .
  • Docking studies : For bioactive derivatives, molecular docking (AutoDock Vina) predicts interactions with targets like tyrosinase (PDB: 2Y9X) or fungal CYP51 (PDB: 5JLC). Adjust substituents to optimize binding energy (<−8 kcal/mol) .

Validation : Validate computational predictions with parallel synthesis (e.g., 5–10 analogs) and IC₅₀ assays .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antifungal vs. melanogenesis modulation)?

Answer:

  • Controlled replication : Repeat assays under standardized conditions (e.g., RPMI-1640 medium for fungi, B16F10 cells for melanin studies) with positive controls (e.g., ketoconazole for antifungal, α-MSH for melanogenesis) .
  • Mechanistic profiling : Use RNA-seq or Western blotting to identify pathway-specific effects (e.g., MAPK/ERK for melanogenesis vs. ergosterol biosynthesis inhibition for antifungal activity) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects (p < 0.01) from assay variability .

Advanced: What strategies mitigate challenges in crystallizing 4-(But-3-enylamino)but-3-en-2-one for XRD analysis?

Answer:

  • Co-crystallization : Introduce co-formers (e.g., succinic acid) via solvent-drop grinding to stabilize polymorphs .
  • Cryo-crystallography : For thermally unstable crystals, collect data at 100 K using a nitrogen stream. SHELXD resolves phase problems via dual-space methods .
  • Twinned data : For merohedral twinning, use TWINLAW in SHELXL to refine twin fractions (e.g., BASF parameter) .

Validation : Compare experimental XRD data with CSP (crystal structure prediction) algorithms (e.g., GRACE) .

Basic: What safety protocols are essential when handling 4-(But-3-enylamino)but-3-en-2-one in the laboratory?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods (minimum airflow 0.5 m/s) to prevent dermal/ocular exposure .
  • Waste disposal : Segregate organic waste in halogen-resistant containers (e.g., HDPE) and neutralize with 10% NaOH before incineration .
  • Acute toxicity : While specific LD₅₀ data are unavailable, treat spills with absorbent materials (vermiculite) and evacuate for >30 minutes .

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